SERCA2a activator 1

Overview

Description

SERCA2a activator 1 is a compound known for its ability to activate the sarco/endoplasmic reticulum Ca2±dependent ATPase 2a (SERCA2a). This activation decreases the inhibition by phospholamban and enhances the systolic and diastolic functions of the heart . It is primarily used in research related to heart failure and other cardiac conditions.

Preparation Methods

The synthesis of SERCA2a activator 1 involves several steps. One common method includes the hydrolysis of ethyl ester with aqueous lithium hydroxide in tetrahydrofuran (THF) to afford the desired compounds

Chemical Reactions Analysis

SERCA2a activator 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely reported.

Reduction: Catalytic hydrogenation (H2, Pd/C) is used to reduce certain intermediates during its synthesis.

Substitution: The Horner-Wadsworth-Emmons reaction is employed to form esters, which are then hydrogenated to yield the final product.

Scientific Research Applications

Clinical Applications

The therapeutic potential of SERCA2a activators is being explored in various clinical settings:

- Heart Failure : SERCA2a activator 1 has shown promise in treating heart failure by improving cardiac contractility and function. Phase 1 and Phase 2 clinical trials have demonstrated the efficacy of gene transfer techniques targeting SERCA2a in patients with severe heart failure .

- Diastolic Dysfunction : In preclinical studies using streptozotocin-treated rats (a model for diastolic dysfunction), compound 8 was evaluated for its ability to stimulate SERCA2a. Results indicated significant improvements in diastolic function without affecting the electrical activity of healthy myocytes, suggesting a selective action that minimizes side effects .

Table 1: Summary of SERCA2a Activators and Their Mechanisms

Case Study 1: N106 in Heart Failure

In a study involving heart failure models, N106 was administered to rodents. The results showed enhanced contractility and improved ventricular function due to increased SUMOylation of SERCA2a. This suggests that targeting SUMOylation may be an effective strategy for restoring cardiac function in heart failure patients .

Case Study 2: Compound 8's Effects on Diastolic Dysfunction

In a controlled study using streptozotocin-treated rats, compound 8 was administered both intravenously and orally. Echocardiographic analysis revealed significant improvements in diastolic function post-treatment, indicating the compound's potential as a selective therapeutic agent for chronic heart failure without adverse effects on healthy cardiac tissue .

Mechanism of Action

SERCA2a activator 1 exerts its effects by binding to phospholamban, a regulatory protein that inhibits SERCA2a. By binding to phospholamban, this compound attenuates this inhibition, leading to increased ATPase activity and enhanced calcium uptake into the sarcoplasmic reticulum. This results in improved systolic and diastolic functions of the heart .

Comparison with Similar Compounds

SERCA2a activator 1 is unique compared to other similar compounds due to its selective activation of SERCA2a without affecting other ATPases. Similar compounds include:

Istaroxime: A drug with both SERCA2a stimulatory activity and Na+/K+ pump inhibitory activity.

PST3093: A metabolite of Istaroxime that stimulates SERCA2a but does not inhibit Na+/K+ ATPase.

Compound 8: A novel derivative developed for chronic heart failure treatment, showing selective SERCA2a activation.

These compounds highlight the specificity and potential therapeutic benefits of this compound in cardiac research and treatment.

Biological Activity

The compound SERCA2a activator 1 (also referred to as N106) has emerged as a significant pharmacological agent in the treatment of heart failure (HF) due to its ability to enhance the function of the sarcoplasmic reticulum calcium ATPase (SERCA2a). This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular activity, and potential therapeutic applications.

Overview of SERCA2a and Heart Failure

SERCA2a is crucial for calcium handling in cardiac myocytes, facilitating the reuptake of calcium ions into the sarcoplasmic reticulum after muscle contraction. Dysfunction in SERCA2a activity is a hallmark of heart failure, leading to impaired cardiac contractility and relaxation. Thus, pharmacological enhancement of SERCA2a activity represents a promising therapeutic strategy for improving cardiac function in HF patients.

This compound operates primarily through the enhancement of SUMOylation, a post-translational modification process that regulates protein function. The compound directly activates the SUMO-activating enzyme (E1 ligase), which in turn increases the SUMOylation levels of SERCA2a. This modification is associated with improved enzymatic activity and calcium uptake capabilities.

Key Findings:

- Increased SUMOylation : Studies indicate that N106 enhances SERCA2a SUMOylation in a concentration-dependent manner, resulting in increased ATPase activity and improved calcium handling within cardiomyocytes .

- Cell Contractility : Time-course experiments have demonstrated that treatment with N106 significantly improves cell contractility, evidenced by peak shortening measurements .

Clinical Trials

Recent clinical trials involving gene transfer techniques to enhance SERCA2a expression have shown promising results. For instance, a Phase 1 and Phase 2 clinical trial of adeno-associated vector type 1 (AAV1)-mediated gene transfer demonstrated clinical benefits in patients with severe heart failure, including improved cardiac energetics and reduced ventricular arrhythmias .

Comparative Data on SERCA Activators

The following table summarizes findings from various studies on SERCA2a activators, including this compound:

Properties

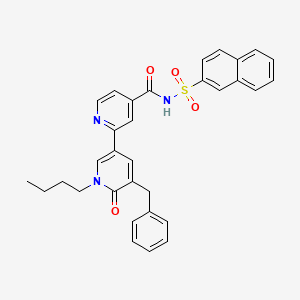

IUPAC Name |

2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGJRQXKIIMWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.